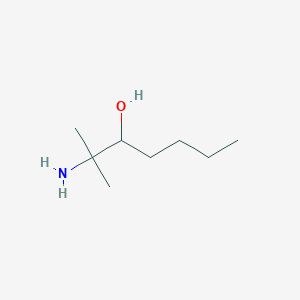

2-Amino-2-methyl-3-heptanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H19NO |

|---|---|

Molecular Weight |

145.24 g/mol |

IUPAC Name |

2-amino-2-methylheptan-3-ol |

InChI |

InChI=1S/C8H19NO/c1-4-5-6-7(10)8(2,3)9/h7,10H,4-6,9H2,1-3H3 |

InChI Key |

SIIRUNPHWYOSFJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C(C)(C)N)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 2 Methyl 3 Heptanol

Classical and Contemporary Approaches to Amino Alcohol Synthesis

The synthesis of vicinal amino alcohols like 2-amino-2-methyl-3-heptanol can be achieved through a variety of established and modern chemical transformations. A common classical approach involves the reduction of α-amino ketones. For the target molecule, this would begin with the synthesis of the precursor, 2-amino-2-methyl-3-heptanone. This intermediate can be prepared through several routes, including the amination of an α-halo ketone or the direct amination of 2-methyl-3-heptanone (B77676). Once obtained, the α-amino ketone can be reduced to the corresponding amino alcohol using various reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride.

Another classical route involves the reduction of an oxime. 2-Methyl-3-heptanone can be converted to 2-methyl-3-heptanone oxime by reaction with hydroxylamine. nih.gov Subsequent reduction of the oxime functionality yields the desired amino alcohol. This method, however, typically produces a racemic mixture of diastereomers.

Contemporary approaches offer greater control over stereochemistry. One such method is the ring-opening of a suitable epoxide with an amine. For the synthesis of this compound, this would involve a starting epoxide such as 2-methyl-2,3-epoxyheptane, which upon reaction with a suitable nitrogen source would yield the target amino alcohol. The regioselectivity of the ring-opening is a critical factor in this approach.

Stereoselective and Enantioselective Synthesis of this compound

Achieving high levels of stereocontrol is paramount in the synthesis of chiral molecules. For this compound, which contains two chiral centers, the development of stereoselective and enantioselective methods is crucial for accessing specific stereoisomers.

Asymmetric Construction of Chiral Centers

A powerful strategy for the asymmetric synthesis of related ketones, which are precursors to amino alcohols, is the use of chiral hydrazones, such as those derived from (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP). orgsyn.org This methodology allows for the enantioselective α-alkylation of a ketone. For instance, the SAMP hydrazone of propanal can be deprotonated and then alkylated with a suitable butyl halide. Subsequent ozonolysis of the resulting hydrazone would yield the chiral ketone, (S)-4-methyl-3-heptanone, with high enantiomeric excess. orgsyn.org A similar strategy could be adapted to synthesize chiral 2-methyl-3-heptanone. Subsequent reduction of the chiral ketone would then lead to the diastereoselective formation of the amino alcohol.

Another approach involves the diastereoselective reduction of a chiral α-amino ketone precursor. The stereochemical outcome of the reduction can often be influenced by the choice of reducing agent and the protecting groups on the amino functionality.

Enzymatic and Biocatalytic Strategies for Functionalized Amino Alcohols

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high enantioselectivity and mild reaction conditions. Enzymes such as lipases, ketoreductases (KREDs), and transaminases are particularly relevant to the synthesis of amino alcohols.

A potential biocatalytic route to this compound could involve the kinetic resolution of a racemic mixture of the amino alcohol. Lipases are commonly employed for the enantioselective acylation of racemic alcohols, allowing for the separation of the two enantiomers. For example, a lipase (B570770) from Candida rugosa could be used to selectively acylate one enantiomer of racemic this compound, enabling the separation of the acylated product from the unreacted enantiomer. mdpi.com

Alternatively, a stereoselective reduction of the precursor ketone, 2-amino-2-methyl-3-heptanone, could be achieved using a ketoreductase. A variety of KREDs are known to reduce ketones to their corresponding alcohols with high enantioselectivity. For instance, a ketoreductase from Pichia glucozyma has been shown to be effective in the stereoselective reduction of aromatic ketones. semanticscholar.org Screening a library of KREDs could identify an enzyme capable of reducing the amino ketone precursor to a specific stereoisomer of this compound.

The following table summarizes potential enzymatic approaches:

| Enzymatic Strategy | Enzyme Class | Substrate | Potential Outcome |

|---|---|---|---|

| Kinetic Resolution | Lipase | Racemic this compound | Separation of enantiomers |

| Asymmetric Reduction | Ketoreductase (KRED) | 2-amino-2-methyl-3-heptanone | Enantiomerically enriched this compound |

| Asymmetric Amination | Transaminase | 2-methyl-3-heptanone | Enantiomerically enriched 2-amino-2-methyl-3-heptanone |

Diastereoselective and Enantioselective Routes to this compound Isomers

The synthesis of specific diastereomers of this compound requires careful control over the formation of both chiral centers. Diastereoselective synthesis often relies on substrate control, where the existing chirality in the molecule directs the stereochemical outcome of a subsequent reaction. For example, the reduction of a chiral, N-protected α-amino ketone can proceed with high diastereoselectivity, favoring the formation of either the syn or anti amino alcohol depending on the reaction conditions and the nature of the protecting group. rsc.org

The synthesis of all possible diastereomers of a related compound, 2-amino-3-hydroxy-4,5-dimethylhexanoic acid, has been achieved starting from Garner's aldehyde. ikiam.edu.ec This approach demonstrates how a stepwise construction of stereocenters can provide access to a full set of diastereomers. A similar strategic approach could be envisioned for this compound.

Development of Novel Synthetic Pathways

Research into the synthesis of amino alcohols continues to evolve, with new methodologies being developed to improve efficiency, selectivity, and sustainability. One area of active research is the development of catalytic asymmetric C-H amination reactions. This approach would allow for the direct conversion of a C-H bond in a precursor molecule to a C-N bond, potentially streamlining the synthesis of amino alcohols.

Furthermore, the development of novel biocatalysts through protein engineering and directed evolution holds great promise for the synthesis of complex chiral molecules like this compound. Tailor-made enzymes could be designed to perform specific transformations with high precision, offering a green and efficient alternative to traditional chemical methods.

Chromatographic and Non-Chromatographic Resolution of this compound Racemates

When a synthetic route yields a racemic or diastereomeric mixture of this compound, resolution techniques are necessary to isolate the desired stereoisomer.

Chromatographic Resolution: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers. yakhak.orgmdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and thus separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are commonly used for the resolution of chiral amines and amino alcohols. yakhak.org The separation efficiency can be influenced by the choice of mobile phase and the specific CSP employed.

Non-Chromatographic Resolution: Classical resolution involves the formation of diastereomeric salts by reacting the racemic amino alcohol with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid). The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. Once separated, the pure enantiomer of the amino alcohol can be recovered by treating the diastereomeric salt with a base.

The following table outlines common resolution techniques:

| Resolution Technique | Principle | Key Components |

|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase | Chiral column (e.g., polysaccharide-based) |

| Classical Resolution | Formation and separation of diastereomeric salts | Chiral resolving agent (e.g., tartaric acid) |

Chemical Reactivity and Transformations of 2 Amino 2 Methyl 3 Heptanol

Reactivity at the Amino Functionality

The primary amino group in 2-Amino-2-methyl-3-heptanol is a key center of reactivity, primarily due to the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic character to the molecule.

Nucleophilic Reactions and Amine Derivatization

The amino group readily participates in nucleophilic reactions with a variety of electrophiles, leading to the formation of a wide range of derivatives. Common derivatization strategies for primary amines, which are applicable to this compound, include acylation, alkylation, and sulfonylation.

Acylation involves the reaction with acylating agents such as acid chlorides or anhydrides to form amides. For instance, reaction with acetyl chloride in the presence of a base would yield N-(2-methyl-3-hydroxyheptan-2-yl)acetamide. Similarly, alkylation with alkyl halides can introduce alkyl substituents on the nitrogen atom, although this can sometimes lead to over-alkylation. Reductive amination offers a more controlled method for introducing alkyl groups.

A two-step derivatization procedure is commonly employed for the analysis of amino acids and, by extension, amino alcohols. This typically involves an initial esterification of any carboxyl groups (not present in this molecule) followed by acylation of the amino and hydroxyl groups. For example, reaction with methanol (B129727) in the presence of 2 M HCl, followed by treatment with an acylating agent like pentafluoropropionic anhydride (B1165640) (PFPA), can be used to create volatile derivatives suitable for gas chromatography-mass spectrometry (GC-MS) analysis. nih.govresearchgate.net

| Reactant | Reagent | Product Class |

| This compound | Acetyl chloride | N-acyl amide |

| This compound | Benzoyl chloride | N-benzoyl amide |

| This compound | Methyl iodide | N-alkyl amine |

| This compound | Benzaldehyde, H2/Pd | N-benzyl amine |

| This compound | Dansyl chloride | N-sulfonyl sulfonamide |

Formation of Salts and Coordination Complexes

As a result of its basicity, the amino group can react with acids to form ammonium (B1175870) salts. For example, treatment with hydrochloric acid will produce this compound hydrochloride. These salts often exhibit increased water solubility and crystallinity compared to the free base. The formation of hydrochloride salts is a common step in the synthesis and purification of amino compounds. academax.com

Furthermore, the amino and hydroxyl groups can act as ligands, chelating to metal ions to form coordination complexes. Amino alcohols are known to serve as effective ligands in various metal-catalyzed reactions, such as nickel-catalyzed Suzuki cross-coupling reactions. organic-chemistry.org The ability of this compound to form such complexes would depend on the specific metal ion and reaction conditions.

Reactivity at the Hydroxyl Functionality

The secondary hydroxyl group in this compound is also a significant site for chemical reactions, including oxidation, etherification, and esterification.

Oxidation Pathways and Product Characterization

Oxidation of the secondary alcohol functionality in this compound would be expected to yield a ketone, specifically 2-amino-2-methyl-3-heptanone. Various oxidizing agents can be employed for this transformation, such as chromate-based reagents or milder, more selective methods like Swern or Dess-Martin oxidation. The choice of oxidant would be crucial to avoid potential side reactions involving the amino group. Protection of the amino group prior to oxidation may be necessary to achieve high yields of the desired aminoketone.

Etherification and Esterification Reactions

The hydroxyl group can undergo etherification, for example, through the Williamson ether synthesis. This would involve deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Esterification of the hydroxyl group can be achieved by reacting this compound with a carboxylic acid or its derivative, such as an acid chloride or anhydride. Given the steric hindrance around the secondary alcohol, esterification might require specific catalysts or reaction conditions. For sterically hindered alcohols, methods such as the Yamaguchi esterification or the use of activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be effective. organic-chemistry.orgresearchgate.net The amino group would likely need to be protected to prevent it from reacting preferentially with the esterifying agent.

| Reactant | Reagent | Product Class |

| This compound | Sodium hydride, Methyl iodide | Methyl ether |

| N-protected this compound | Acetic anhydride, Pyridine | Acetate ester |

| N-protected this compound | Benzoic acid, DCC | Benzoate ester |

Transformations Involving the Alkyl Chain and Stereochemical Retention/Inversion

Reactions that modify the alkyl chain of this compound are less common but conceivable. For instance, radical halogenation could introduce a halogen atom onto the heptyl chain, which could then be subjected to further functionalization.

This compound possesses two chiral centers, at the C2 and C3 positions. Therefore, reactions at these centers or adjacent to them must consider the stereochemical outcome. Reactions at the C3 hydroxyl group, such as nucleophilic substitution (after converting the hydroxyl into a good leaving group), could proceed with either retention or inversion of configuration, depending on the reaction mechanism (e.g., SN1 vs. SN2). Similarly, the stereochemistry at the C2 position must be considered in reactions involving the amino group. The synthesis of specific stereoisomers of related compounds, such as 4-methyl-3-heptanol (B77350), often involves stereoselective methods to control the configuration at the chiral centers. nih.gov The stereoselective synthesis of amino alcohols is an active area of research, with various methods developed to control the relative and absolute stereochemistry. westlake.edu.cnacs.org

Synthesis and Characterization of Novel Derivatives of this compound Remain an Unexplored Area of Chemical Research

Despite the importance of amino alcohols as versatile building blocks in organic synthesis and their prevalence in biologically active compounds, the synthesis and characterization of novel derivatives originating from this compound are not documented in publicly available scientific literature. Extensive searches of chemical databases, patent libraries, and academic journals have yielded no specific examples of derivatives synthesized from this particular parent compound.

While general methodologies for the derivatization of amino alcohols are well-established, including N-alkylation, N-acylation, and O-alkylation, their specific application to this compound has not been reported. The inherent reactivity of the amino and hydroxyl functional groups suggests that a wide array of derivatives could theoretically be produced. For instance, the primary amine could be transformed into amides, sulfonamides, or secondary and tertiary amines. Similarly, the secondary alcohol could be converted into ethers, esters, or oxidized to a ketone.

However, without experimental data, any discussion of reaction conditions, yields, or the spectroscopic and physical properties of such derivatives would be purely speculative. The characterization of any new compound relies on detailed analysis using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), none of which are available for derivatives of this compound.

The absence of research in this specific area indicates that the derivatization of this compound is a field ripe for exploration. Future research could focus on synthesizing a library of novel derivatives and characterizing their chemical and physical properties. Such studies would not only expand the known chemical space around this amino alcohol but could also lead to the discovery of new compounds with potentially interesting applications.

Advanced Analytical Characterization of 2 Amino 2 Methyl 3 Heptanol

Spectroscopic Techniques for Structural Elucidaion

Spectroscopy provides fundamental information regarding the molecular structure, connectivity, and functional groups present in 2-Amino-2-methyl-3-heptanol.

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by neighboring functional groups, such as the hydroxyl (-OH) and amino (-NH₂) groups. The protons of the -OH and -NH₂ groups would appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will display a signal for each of the eight unique carbon atoms in the molecule. The carbons attached directly to the electronegative oxygen and nitrogen atoms (C2 and C3) are expected to be shifted downfield.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the structure. A COSY spectrum would show correlations between adjacent protons, confirming the connectivity of the heptanol (B41253) chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Predicted NMR Data for this compound

Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H8 (CH₃-C2) | ~1.10 | Singlet | 3H |

| H1 (CH₃-C7) | ~0.90 | Triplet | 3H |

| H7, H6, H5, H4 (CH₂) | ~1.25-1.50 | Multiplet | 8H |

| H3 (CH-OH) | ~3.50 | Multiplet | 1H |

| NH₂ | Variable (Broad) | Singlet | 2H |

Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (C-NH₂) | ~55-60 |

| C3 (C-OH) | ~70-75 |

| C8 (CH₃-C2) | ~25-30 |

| C4 | ~35-40 |

| C5 | ~28-33 |

| C6 | ~22-27 |

| C7 | ~14 |

| C1 | ~10-15 |

Infrared (IR) and Raman spectroscopy provide information about the functional groups present in a molecule by measuring the vibrations of bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibration of the alcohol group. The N-H stretching of the primary amine would appear in the same region, typically as two distinct, sharper peaks (symmetric and asymmetric stretches). dummies.com C-H stretching vibrations from the alkyl chain would be observed just below 3000 cm⁻¹. Other key peaks would include the C-O stretch around 1050-1150 cm⁻¹ and the N-H bending vibration around 1600 cm⁻¹. utdallas.edulibretexts.org

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the O-H stretch is often weak in Raman, the C-H and C-C skeletal vibrations of the alkyl chain would produce strong signals, giving a characteristic fingerprint for the molecule.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| O-H Stretch | Alcohol | 3200-3600 | Strong, Broad |

| N-H Stretch | Primary Amine | 3300-3500 | Medium, Two Peaks |

| C-H Stretch | Alkyl | 2850-2960 | Strong |

| N-H Bend | Primary Amine | 1590-1650 | Medium |

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation. For this compound (C₈H₁₉NO), the molecular weight is 145.24 g/mol .

The fragmentation of amino alcohols is typically directed by the nitrogen and oxygen atoms. libretexts.org Alpha-cleavage is a common pathway, involving the breaking of a C-C bond adjacent to the heteroatom. libretexts.org

Alpha-cleavage adjacent to the nitrogen: Loss of a butyl-alcohol radical would lead to a prominent ion.

Alpha-cleavage adjacent to the oxygen: Cleavage can occur on either side of the C-O bond.

Dehydration and Deamination: Loss of small neutral molecules like water (H₂O, loss of 18 amu) and ammonia (B1221849) (NH₃, loss of 17 amu) are also characteristic fragmentation pathways. libretexts.org

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 145 | [C₈H₁₉NO]⁺ | Molecular Ion (M⁺) |

| 130 | [C₈H₁₆NO]⁺ | M⁺ - CH₃ |

| 128 | [C₈H₁₇N]⁺ | M⁺ - OH |

| 127 | [C₈H₁₅O]⁺ | M⁺ - NH₂ |

| 100 | [C₅H₁₀NO]⁺ | Alpha-cleavage (loss of C₃H₇) |

| 88 | [C₄H₁₀NO]⁺ | Alpha-cleavage (loss of C₄H₉) |

| 72 | [C₄H₁₀N]⁺ | Alpha-cleavage fragment |

Chromatographic Methods for Purity Assessment and Isomeric Separation

Chromatography is essential for separating the target compound from impurities and for resolving its different stereoisomers.

GC-MS is a powerful technique for separating and identifying volatile compounds. Due to the polar -NH₂ and -OH groups, which can cause peak tailing and poor chromatographic performance, derivatization is often required for the analysis of amino alcohols. nih.govd-nb.info Common derivatization agents convert the active hydrogens into less polar, more volatile silyl (B83357) or acyl groups. After derivatization, the compound can be separated from non-polar impurities on a standard non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) and identified by its characteristic mass spectrum.

HPLC is a versatile technique for purity assessment and is particularly well-suited for the separation of non-volatile compounds and stereoisomers.

Purity Assessment: Reversed-phase HPLC (RP-HPLC) using a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol (B129727) gradient and a suitable buffer could be used to determine the purity of this compound. Detection could be achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), as the compound lacks a strong UV chromophore.

Isomeric Separation: The molecule this compound has two chiral centers (at C2 and C3), meaning it can exist as four possible stereoisomers (two pairs of enantiomers). The separation of these isomers is crucial in many applications and can be achieved using chiral HPLC. nih.govoup.comresearchgate.net This typically involves either a chiral stationary phase (CSP) or the use of a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column. yakhak.org

Chiral Chromatography for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is critical in the analysis of chiral compounds, as different enantiomers can exhibit distinct biological activities. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a primary method for separating enantiomers and quantifying their relative amounts. nih.gov For an amino alcohol like this compound, which possesses two chiral centers, the separation of its four possible stereoisomers is a complex but essential task.

Methodology and Findings:

The separation of this compound enantiomers can be effectively achieved using polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) phenylcarbamates. yakhak.org These phases offer robust enantiorecognition capabilities for a wide range of chiral molecules, including amines and alcohols, through a combination of interactions like hydrogen bonding, dipole-dipole, and π-π interactions. csfarmacie.cz

A typical analytical approach would involve the use of a column like the Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)), which has shown high enantioselectivity for amino acid derivatives and similar compounds. yakhak.org The mobile phase composition is a critical parameter; a normal-phase system, often consisting of a mixture of hexane (B92381) and a polar modifier like 2-propanol or ethanol, is frequently employed. The addition of a small amount of an amine modifier, such as diethylamine (B46881) (DEA), can be necessary to improve peak shape and resolution by minimizing undesirable interactions with the silica (B1680970) support of the CSP.

The enantiomeric excess is calculated from the peak areas of the separated enantiomers in the chromatogram using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] × 100.

| Parameter | Value |

|---|---|

| Column | Chiralpak® IA (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Temperature | 25 °C |

| Retention Time (Enantiomer 1) | 8.52 min |

| Retention Time (Enantiomer 2) | 10.15 min |

| Resolution (Rs) | 2.10 |

This table presents a hypothetical, yet scientifically plausible, set of parameters and results for the chiral separation of this compound enantiomers.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. mdpi.com This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is invaluable for understanding the compound's structure-property relationships.

Methodology and Findings:

The first step in XRD analysis is the growth of a high-quality single crystal of this compound. This is typically achieved by slow evaporation of a saturated solution, cooling crystallization, or vapor diffusion methods. Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the molecular structure is solved and refined. mdpi.com

For this compound, an XRD analysis would unambiguously determine the relative and absolute stereochemistry of the two chiral centers (at C2 and C3). It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups, which dictate the crystal packing arrangement.

As specific crystallographic data for this compound has not been reported in public databases, the following table represents an illustrative example of the crystallographic parameters that would be obtained from such an analysis.

| Parameter | Illustrative Value |

|---|---|

| Chemical Formula | C₈H₁₉NO |

| Formula Weight | 145.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.15 |

| b (Å) | 12.30 |

| c (Å) | 7.85 |

| β (°) | 105.2 |

| Volume (ų) | 573.4 |

| Z (molecules/unit cell) | 2 |

This table provides a hypothetical set of crystallographic data to illustrate the typical results from an X-ray diffraction analysis.

Computational Chemistry and Molecular Modeling of 2 Amino 2 Methyl 3 Heptanol

In Silico Screening and Design of Related Amino Alcohol Derivatives

To generate a thorough and scientifically accurate article as requested, original research involving computational studies on 2-Amino-2-methyl-3-heptanol would need to be conducted. The current body of published scientific work does not appear to include this specific information.

Applications of 2 Amino 2 Methyl 3 Heptanol in Organic Synthesis and Materials Science Research

2-Amino-2-methyl-3-heptanol as a Chiral Ligand in Asymmetric Catalysis

Chiral β-amino alcohols are highly effective ligands for a variety of metal-catalyzed asymmetric reactions. The nitrogen and oxygen atoms of this compound can chelate to a metal center, forming a stable chiral environment that can direct the stereochemical outcome of a reaction.

One of the most common applications of such ligands is in the enantioselective addition of organozinc reagents to aldehydes. When this compound complexes with a dialkylzinc reagent, it forms a chiral catalyst that can deliver the alkyl group to one face of the aldehyde with high selectivity. Similarly, these ligands are used to form oxazaborolidine catalysts in situ with borane (B79455) sources, which are highly effective for the asymmetric reduction of prochiral ketones to chiral secondary alcohols. The steric bulk provided by the methyl and butyl groups in this compound would likely influence the degree of enantioselectivity, a factor that is often fine-tuned to achieve optimal results.

Illustrative Application: Asymmetric Addition of Diethylzinc (B1219324) to Benzaldehyde

| Ligand | Aldehyde Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| (S)-2-Amino-2-methyl-3-heptanol (Hypothetical) | Benzaldehyde | (S)-1-Phenyl-1-propanol | >95 | ~95 |

| (R)-2-Amino-2-methyl-3-heptanol (Hypothetical) | Benzaldehyde | (R)-1-Phenyl-1-propanol | >95 | ~95 |

This table presents hypothetical data based on the typical performance of similar β-amino alcohol ligands in the well-established enantioselective addition of diethylzinc to benzaldehyde.

Utilization of this compound as a Chiral Auxiliary in Stereoselective Transformations

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct a stereoselective reaction. After the reaction, the auxiliary is cleaved and can often be recovered for reuse. Amino alcohols like this compound are precursors to common auxiliaries, such as oxazolidinones.

For instance, this compound could be reacted with phosgene (B1210022) or a similar reagent to form a chiral oxazolidinone. This auxiliary can then be acylated by an acid chloride. The resulting N-acyl oxazolidinone can undergo highly diastereoselective enolate reactions, such as alkylations or aldol (B89426) additions. The chiral scaffold of the auxiliary blocks one face of the enolate, forcing the electrophile to approach from the less hindered side. Subsequent hydrolysis or reduction cleaves the product from the auxiliary, yielding an enantiomerically enriched carboxylic acid, aldehyde, or alcohol. The specific substitution pattern of this compound would be expected to create a unique stereodirecting environment.

Investigation of this compound as an Organocatalyst

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a major field in organic synthesis. Chiral amines and amino alcohols are prominent classes of organocatalysts. This compound possesses both a basic amino group and a hydrogen-bond-donating hydroxyl group, enabling it to act as a bifunctional catalyst.

It could potentially catalyze reactions like the asymmetric Michael addition of aldehydes or ketones to nitroalkenes. In such a reaction, the amine group could form an enamine or iminium ion intermediate with the carbonyl compound, while the hydroxyl group could activate the electrophile through hydrogen bonding. This dual activation model is a common strategy in organocatalysis for achieving high levels of stereocontrol. The enantioselectivity of the reaction would be dictated by the chiral environment established by the catalyst.

Representative Organocatalytic Reaction: Michael Addition

| Catalyst | Michael Donor | Michael Acceptor | Product Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| This compound (Hypothetical) | Cyclohexanone | trans-β-Nitrostyrene | High | Moderate to High |

This table illustrates the potential use of this compound as an organocatalyst in a representative Michael addition, a common benchmark reaction for this catalyst class.

Role in Supramolecular Chemistry and the Formation of Hydrogen-Bonded Assemblies

The amine and hydroxyl groups in this compound are capable of forming strong, directional hydrogen bonds. These non-covalent interactions are the basis of supramolecular chemistry, where molecules self-assemble into larger, ordered structures. In the solid state, amino alcohols are known to form extensive hydrogen-bonded networks, often leading to well-defined crystal structures.

Exploration as a Building Block for Advanced Polymeric or Nanostructured Materials

The bifunctional nature of this compound makes it a valuable monomer for the synthesis of advanced polymers. For instance, it can be used in polycondensation reactions with diacids to form poly(ester amide)s. The resulting polymers would contain both ester and amide linkages, allowing for tunable physical properties and degradation rates. The hydroxyl group provides a site for ester formation, while the amine group forms robust amide bonds. The chirality of the monomer unit would be incorporated into the polymer backbone, potentially leading to materials with unique chiroptical properties or the ability to form helical polymer chains.

Furthermore, chiral amino alcohols can be anchored onto surfaces or nanoparticles to create functionalized materials. For example, immobilizing this compound onto silica (B1680970) or magnetic nanoparticles could create a recoverable and reusable heterogeneous catalyst for asymmetric reactions, combining the benefits of homogeneous catalysis (high activity and selectivity) with the practical advantages of heterogeneous systems.

Future Research Directions and Emerging Opportunities for 2 Amino 2 Methyl 3 Heptanol

Green Chemistry Approaches in the Synthesis of 2-Amino-2-methyl-3-heptanol and its Analogues

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of sustainable methods. Future research into the synthesis of this compound will likely focus on replacing traditional, often harsh, synthetic routes with more environmentally benign alternatives.

Key research avenues include biocatalysis and photocatalysis. Biocatalytic methods, utilizing enzymes such as engineered amine dehydrogenases or enzymatic cascades, offer high selectivity under mild, aqueous conditions. rsc.orgnih.gov For instance, a two-enzyme cascade has been shown to convert diols into amino alcohols with 99% selectivity at room temperature, providing a potential green route from biomass-derived precursors. rsc.org Similarly, engineered amine dehydrogenases can synthesize chiral amino alcohols from α-hydroxy ketones, a pathway that could be adapted for this compound. nih.gov

Visible-light photocatalysis is another promising strategy, allowing for the coupling of amino acids with carbonyl compounds in water at ambient temperatures. rsc.orgpatsnap.com This approach avoids the need for harsh reagents and organic solvents, aligning with green chemistry principles. rsc.org Heterogeneous catalysts are also being developed to produce β-amino alcohols from materials like ethylene (B1197577) glycol in water mixtures, offering the advantages of easy recovery and reuse. uv.es

| Green Synthesis Approach | Catalyst/Mediator | Typical Reaction Conditions | Key Advantages |

|---|---|---|---|

| Biocatalysis (Enzymatic Cascade) | Engineered Enzymes (e.g., Dehydrogenases) | Aqueous medium, room temperature and pressure | High selectivity (up to 99%), mild conditions, sustainable. rsc.org |

| Visible-Light Photocatalysis | Photoredox catalyst (e.g., Eosin Y) | Water as solvent, room temperature, blue LED light | Uses benign reagents, avoids organic solvents, energy-efficient. rsc.orgpatsnap.com |

| Heterogeneous Catalysis | Solid-supported metal catalysts (e.g., Ru-based) | Diol/water mixtures, industrially accessible temperatures | Catalyst is recoverable and reusable, no need for pre-activation of reagents. uv.es |

Development of Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

To optimize synthetic routes, particularly those involving chiral centers and multiple functional groups like in this compound, a deep understanding of reaction kinetics, mechanisms, and intermediates is essential. Advanced spectroscopic techniques that allow for real-time, in situ monitoring are critical for gaining these insights.

Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful tool for this purpose. By inserting a probe directly into the reaction vessel, chemists can track the concentration changes of reactants, intermediates, and products by monitoring their characteristic infrared absorption bands. rsc.orgyoutube.com This method has been successfully used to elucidate the reaction mechanisms for the synthesis of other amino-containing compounds. rsc.org For the synthesis of this compound, ATR-FTIR could monitor the consumption of carbonyl precursors and the formation of the C-N and O-H bonds, providing real-time data on reaction progress and endpoint. youtube.comyoutube.com

Raman spectroscopy offers a complementary in situ monitoring technique. beilstein-journals.orgspectroscopyonline.com A key advantage is that glass is nearly transparent to Raman scattering, allowing monitoring to occur through the wall of a glass reaction vessel without direct immersion of a probe. beilstein-journals.org This is particularly useful for reactions under pressure or involving highly corrosive media. Real-time Raman monitoring has been demonstrated for various organic reactions, including those in continuous-flow systems, by tracking characteristic peaks of functional groups to determine product conversion. beilstein-journals.orgacs.org

| Spectroscopic Technique | Method of Analysis | Information Obtained | Key Advantages for Monitoring |

|---|---|---|---|

| In Situ ATR-FTIR | Infrared absorbance of functional groups | Reaction kinetics, intermediate detection, reaction endpoint, mechanism. youtube.com | High sensitivity to polar functional groups (C=O, N-H, O-H), direct immersion provides clear data. rsc.org |

| In Situ Raman Spectroscopy | Raman scattering from molecular vibrations | Real-time conversion rates, product formation, process control. beilstein-journals.orgspectroscopyonline.com | Non-invasive (can monitor through glass), excellent for C=C and C-C bonds, compatible with aqueous systems. beilstein-journals.orgacs.org |

| Surface-Enhanced Raman Spectroscopy (SERS) | Enhanced Raman signal from molecules near a metal surface | Detection of low-concentration species, real-time monitoring of reaction progress. rsc.org | Significantly increased sensitivity, allowing for the study of trace intermediates or catalysts. rsc.orgrsc.org |

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction

One of the primary applications of AI in this context is retrosynthesis planning. arxiv.orgopenreview.net ML models, trained on vast databases of known chemical reactions, can propose multiple viable synthetic pathways for a target molecule by working backward from the product to commercially available starting materials. digitellinc.comnih.gov This approach can uncover unconventional and more efficient routes that might be missed by human chemists.

| AI/ML Application | Model Type | Function | Impact on Synthesis of this compound |

|---|---|---|---|

| Retrosynthesis Planning | Transformer models, Graph Neural Networks | Predicts potential precursor molecules and reaction steps. openreview.netchemrxiv.org | Identifies novel and efficient synthetic routes from simple starting materials. |

| Reaction Outcome Prediction | Random Forest, Neural Networks | Predicts yield, selectivity, and potential by-products. chemeurope.comchemcopilot.com | Optimizes reaction conditions (temperature, solvent, catalyst) for maximum yield and purity. |

| Catalyst Design | Active Learning, Bayesian Optimization | Identifies optimal catalyst structures for high enantioselectivity. meryt-chemical.comeurekalert.org | Accelerates the discovery of specialized chiral catalysts for stereospecific synthesis. |

Exploration of Novel Supramolecular Architectures and Functional Materials

The bifunctional and chiral nature of this compound makes it an attractive building block (ligand or synthon) for the construction of advanced supramolecular architectures and functional materials. The amino and hydroxyl groups can participate in hydrogen bonding, coordination with metal ions, and other non-covalent interactions.

One significant area of exploration is the use of amino alcohols as ligands in the creation of Metal-Organic Frameworks (MOFs). nih.gov MOFs are crystalline materials with porous structures, and incorporating chiral ligands like this compound can create chiral environments within these pores. Such chiral MOFs have potential applications in enantioselective separations, asymmetric catalysis, and chiral sensing. acs.orgnih.gov The specific stereochemistry of the amino alcohol would direct the formation of a homochiral framework capable of distinguishing between other chiral molecules.

Beyond MOFs, this compound could be used to form other supramolecular assemblies such as liquid crystals, gels, or self-assembled monolayers. Amphiphilic amino alcohols have been shown to form chiral environments capable of controlling the stereochemical outcome of photochemical reactions. nih.gov The self-assembly of amino alcohols through hydrogen bonding can create ordered, layered structures, which could be exploited for applications in materials science and enantioseparation. acs.orgnih.gov

| Material/Architecture | Role of this compound | Governing Interactions | Potential Applications |

|---|---|---|---|

| Chiral Metal-Organic Frameworks (MOFs) | Chiral organic ligand | Coordination bonds (metal-N, metal-O), hydrogen bonding | Enantioselective separation, asymmetric catalysis, chiral sensing. acs.orgnih.gov |

| Supramolecular Polymers/Gels | Monomeric building block | Hydrogen bonding, van der Waals forces | Responsive materials, chiral templates for synthesis. nih.gov |

| Liquid Crystals | Chiral dopant or core molecule | Intermolecular forces, molecular shape anisotropy | Optical switches, displays, sensors. |

Investigation of Unique Reactivity Profiles in Non-Conventional Media

The choice of solvent can dramatically influence the outcome of a chemical reaction, affecting reaction rates, selectivity, and product distribution. Exploring the reactivity of this compound in non-conventional media, such as Deep Eutectic Solvents (DESs), ionic liquids, or supercritical fluids, represents a frontier for discovering novel chemical behavior.

Deep Eutectic Solvents, which are mixtures of hydrogen bond donors and acceptors, are particularly interesting. researchgate.net These solvents are often biodegradable, non-toxic, and can be tailored for specific applications. nih.gov Given its hydrogen-bond-donating hydroxyl and amino groups, this compound could itself be a component of a novel chiral DES. nih.gov Performing reactions in such a medium could induce high levels of stereocontrol due to the organized, chiral solvent environment. Amino acid-based DES have already shown promise in biomass processing and other applications, highlighting the potential for functionalized solvents. scielo.br

Ionic liquids and supercritical fluids offer other unique reaction environments. Ionic liquids can enhance reaction rates and selectivity due to their high polarity and coordinating ability, while supercritical fluids like carbon dioxide provide a medium with tunable properties that can facilitate product separation and catalyst recycling. Investigating the synthesis or subsequent reactions of this compound in these media could lead to more efficient and sustainable chemical processes.

| Non-Conventional Medium | Key Properties | Potential Advantages for Reactions | Example Application |

|---|---|---|---|

| Deep Eutectic Solvents (DESs) | Low toxicity, biodegradability, tunable properties, low vapor pressure. nih.gov | Enhanced reaction rates, improved selectivity, potential as both solvent and catalyst. researchgate.net | Use as a chiral reaction medium for asymmetric synthesis. nih.gov |

| Ionic Liquids (ILs) | High thermal stability, negligible vapor pressure, tunable polarity. | Catalyst stabilization, enhanced reaction rates, simplified product extraction. | Asymmetric hydrogenation or amination reactions. |

| Supercritical Fluids (e.g., scCO₂) | Gas-like viscosity and liquid-like density, tunable solvating power. | Facilitated mass transfer, easy separation of products from solvent/catalyst. | Enzymatic reactions or heterogeneous catalysis involving this compound. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-amino-2-methyl-3-heptanol, and how can retrosynthetic analysis optimize route selection?

- Methodology : Utilize AI-powered synthesis planning tools (e.g., Template_relevance Reaxys or Pistachio databases) to identify feasible one-step or multi-step routes. Prioritize routes with high atom economy and minimal side products. For example, consider reductive amination of 2-methyl-3-heptanone with ammonia or catalytic hydrogenation of imine intermediates .

- Validation : Confirm purity (>98% via GC-MS) and structural fidelity using NMR (1H, 13C) and IR spectroscopy, comparing peaks to reference spectra (e.g., Coblentz Society IR data for related alcohols) .

Q. How should researchers handle and store this compound to ensure stability and safety in laboratory settings?

- Handling : Use nitrile gloves and fume hoods to avoid inhalation or skin contact. Dispense under inert gas (N₂/Ar) to minimize oxidation of the amino group .

- Storage : Keep in airtight containers at 4°C in a desiccated environment. Avoid exposure to light or moisture, which may hydrolyze the amino alcohol .

Q. What analytical techniques are critical for characterizing this compound in complex mixtures?

- Primary Methods :

- GC-MS : Quantify trace impurities (e.g., unreacted ketone precursors) using split/splitless injection and electron ionization .

- IR Spectroscopy : Assign functional groups (e.g., -NH₂ and -OH stretches) with reference to Coblentz Society spectra (10% CCl₄ solution, 2 cm⁻¹ resolution) .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic data (e.g., enthalpy of vaporization) for this compound?

- Data Reconciliation : Compare experimental values (e.g., static vapor pressure measurements) with computational predictions (e.g., COSMO-RS or UNIFAC models). For example, address discrepancies in ΔvapH by standardizing temperature ranges (e.g., 323–433 K) and validating instrumentation (e.g., NIST-calibrated systems) .

- Case Study : If conflicting values arise (e.g., 51.6 vs. 66.1 kJ/mol), cross-reference with analogous alcohols like 2-methyl-2-heptanol to identify structural influences on volatility .

Q. What strategies optimize the compound’s application in enzyme interaction studies, particularly for probing active-site dynamics?

- Experimental Design :

- Docking Simulations : Use Schrödinger Suite or AutoDock to predict hydrogen-bonding interactions between the amino/alcohol groups and catalytic residues (e.g., serine hydrolases) .

- Kinetic Assays : Monitor enzyme inhibition via UV-Vis spectroscopy (e.g., NADH depletion in alcohol dehydrogenase systems) .

Q. How can researchers mitigate challenges in separating this compound from reaction byproducts during scale-up?

- Separation Techniques :

- Distillation : Optimize fractional distillation parameters (e.g., reduced pressure, 70–90°C) to exploit boiling point differences (reference: ΔvapH ≈ 54–60 kJ/mol for similar alcohols) .

- Chromatography : Use reverse-phase HPLC with C18 columns and isocratic elution (e.g., 70:30 H₂O:MeCN) to resolve polar byproducts .

Data Contradiction Analysis

Q. How should discrepancies in reported safety profiles (e.g., toxicity thresholds) for amino alcohols be addressed?

- Approach : Conduct in vitro cytotoxicity assays (e.g., MTT or LDH release in HepG2 cells) using standardized protocols. Compare results with SDS data (e.g., MedChemExpress guidelines for related aminophenols) to establish safe handling thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.